molecular formula C10H14F2N2O2 B12999660 Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate

Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate

Cat. No.: B12999660
M. Wt: 232.23 g/mol
InChI Key: YAIRZHLVHNPUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts like DABCO . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of the difluoromethyl group in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(difluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-5-10(4-13,6-14)7(11)12/h7H,5-6H2,1-3H3

InChI Key

YAIRZHLVHNPUKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C(F)F

Origin of Product

United States

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